molecular formula C13H7BrClN3 B13856446 6-Bromo-4-chloro-2-pyridin-3-ylquinazoline

6-Bromo-4-chloro-2-pyridin-3-ylquinazoline

Cat. No.: B13856446
M. Wt: 320.57 g/mol
InChI Key: CTIITNDYPNXZNA-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-pyridin-3-ylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound adds to its chemical reactivity and potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-pyridin-3-ylquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized using a condensation reaction between a suitable aldehyde or ketone and an activated nitrile in the presence of a sulfur source.

    Bromination and Chlorination: The pyridine derivative is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions. These reactions are typically carried out using bromine and chlorine reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of standard laboratory equipment and purification techniques, such as chromatography, is minimized to reduce costs and increase scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-pyridin-3-ylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate

Properties

Molecular Formula

C13H7BrClN3

Molecular Weight

320.57 g/mol

IUPAC Name

6-bromo-4-chloro-2-pyridin-3-ylquinazoline

InChI

InChI=1S/C13H7BrClN3/c14-9-3-4-11-10(6-9)12(15)18-13(17-11)8-2-1-5-16-7-8/h1-7H

InChI Key

CTIITNDYPNXZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl

Origin of Product

United States

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